Journal Name:Polymer Engineering and Science
Journal ISSN:0032-3888
IF:2.573
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1548-2634
Year of Origin:0
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:278
Publishing Cycle:Monthly
OA or Not:Not
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.mssp.2023.107724
In this paper, a new failure mechanism of high drain-to-source leakage current was investigated for Shield Gate Trench(SGT) MOSFET in low voltage. The element content and sectional structure of the failed transistors and the functional transistors were compared by a variety of instruments. It was found that the fluorine accumulation was higher in areas where IDS leakage current exceeds the upper limit, and this is related to the combination of fluorine and dangling bonds during ion implantation. The results also show that there was a significant correlation between the density of fluorine bubbles and the residual amount of fluorine, which was not conducive to the combination of TiSi2 silicide and P+-Si. The experimentals monstrate that the increase of fluorine bubbles caused by the adsorption of fluorine on silicon surface and residual fluorine in silicon body after ion implantation, was responsible for the IDS leakage current of failed transistors of SGT-30V device. Failure mechanisms are proposed by energy band diagram. The contact holes implantation with B+ ion implantation instead of BF2+ ion implantation, was proved to be an effective method to reduce IDS leakage current for SGT-30V device by using TCAD simulations and experiments.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.mssp.2023.107737
As the wide band-gap semiconductor materials, single crystal diamond, SiC, GaN are the key in semiconductor fields. Due to the high hardness, high brittleness and strong chemical inertness, they are the typical difficult to machine materials. To solve the problem of high-efficiency and ultra-precision polishing, based on the strong oxidation potential that hydroxyl radical (•OH) can oxidize diamond, SiC and GaN, the main formation methods of •OH, the polishing mechanisms assisted by •OH and the polishing processes were systematically analyzed. Through comparative analysis, the advantages of heterogeneous Fenton reaction and its applicability in engineering application were verified. The beneficial effects of physical fields cooperated with heterogeneous Fenton reaction on increasing the yield of •OH were demonstrated. The basic theoretical problems being solved urgently were pointed out, for example, the oxidation mechanisms of •OH and the optimization mechanisms of polishing performance assisted by •OH. Finally, the physical and chemical strengthening methods of Fenton oxidation efficiency were emphatically analyzed. Introducing these strengthening methods into the polishing processes of diamond, SiC and GaN to develop new technologies from the perspectives of polishing slurry, polishing pad and polishing process, which can provide rich methods and strategies for the high-efficiency and ultra-precision polishing.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.mssp.2023.107693
Alloying Ge with Sn is a possible route towards obtaining a direct bandgap material that can be integrated with Si technology for optoelectronic device applications. Low-dimensional structures such as GeSn quantum wells or islands are of particular interest, since those applications can benefit from quantum confinement effects. Here, we investigate the formation of Sn-rich quantum wells and islands formed by the deposition of few MLs of Sn on Ge and their overgrowth with Ge both based on a morphological characterization of the samples as well as photoluminescence measurements. We find that a low substrate temperature as well as a low deposition rate have an impact on the critical layer thickness at which the onset of Sn island formation can be observed and discuss the implications both for the samples grown and future research efforts.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.mssp.2023.107752
GaN/InGaN quantum wells (QWs), widely used as the active region in blue and green light emitters, are susceptible to structural degradation at temperatures above 900 °C. The degradation process is initiated by the diffusion and clustering of gallium vacancies (VGa). The aim of this work is to determine how the vacancy population in different layers surrounding the QWs affects their thermal stability. Silicon and magnesium doping was used to manipulate the vacancy concentrations. Experimental results showed that the availability of VGa in the high-temperature (HT) GaN layer below the QWs has a clear effect on the degradation process. No effect of the vacancy concentration in the layer above the active region indicates that the VGa diffusion associated with QW degradation mainly occurs in the [0001] direction. Magnesium doping (2 × 1019 cm−3) in the HT underlayer reduces the VGa concentration, which improves the thermal stability of the closest QW, showing that vacancies in the barriers also contribute to the degradation process. By using heavy magnesium doping (1019 cm−3) in the barriers alone, the thermal stability of the QWs is significantly improved even when a typical HT n-type GaN underlayer is used. This shows that Mg atoms not only increase the formation energy of VGa, but also limit its diffusivity, enabling the use of GaN:Mg layers as diffusion barriers for VGa.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.mssp.2023.107701
The difficulty in fabricating highly conductive p-type cubic boron nitride (c-BN) limits its application in power semiconductor devices. In this work, the p-type dopant element in c-BN is comprehensively screened and analyzed based on first-principles calculation. It is found that lithium (Li), beryllium (Be), magnesium (Mg) and zinc (Zn) substituted for boron (B) (LiB, BeB, MgB and ZnB) each create acceptor levels and have lower formation energy under N-rich condition, ranking Ef (Be0B,BN) < Ef (Li0B,BN) < Ef (Mg0B,BN) < Ef (Zn0B,BN)B. Besides, the compensation effect of unintentionally doped interstitial impurities caused by small atomic radius (Lii and Bei) was also studied. The simulation results show that they are all donors under p-type condition, and Lii has a relatively low formation energy, which is most likely to compensate for the p-type doping of LiB. However, the predicted net free hole concentrations of LiB doping are about 1018∼1019 cm−3 when the temperature above 2000K under N-rich condition, which is only next to BeB doping, indicating that the compensating effect of Lii is not obvious. Considering that Be is toxic, these results suggest that Li is a good candidate p-type dopant for c-BN.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.mssp.2023.107688
The research attempts to delineate on the structural, dielectric, ferroelectric, piezoelectric, strain and energy storage properties of the ternary 42 Pb(Mg1/3Nb2/3)O3– 26 Pb(In1/2Nb1/2)O3 – 32PbTiO3 (pristine PMINT 42/26/32) and 1 wt % La2O3 and x wt. % SrCO3 (x = 2, 4 and 6) co-doped PMINT 42/26/32-1LaxSr relaxor ferroelectric (RFE) ceramics which are synthesized via conventional solid state reaction method. The single perovskite phase of all the sintered ceramics were confirmed by powder X-ray diffraction analysis. Microstructure analysis revealed the reduction in average grain size from 5 μm to 0.68 μm as a function of aliovalent (La3+) and isovalent (Sr2+) dopants concentration. PMINT 42/26/32-1La6Sr exhibited high dielectric constant (εm∼14,508) at 281°C with low dielectric loss (tan δ) due to the smaller grain size of the sample. La and Sr co-doped PMINT 42/26/32 RFE ceramics revealed a slim polarization versus electric field (P-E) hysteresis loops with optimized energy storage density of Jreco ∼ 0.732 J/cm3 and energy storage efficiency of ɳ ∼ 92.5% achieved for PMINT 42/26/32-1La4Sr and PMINT 42/26/32- 1La6Sr ceramics, respectively. The enhanced piezoelectric charge coefficient d33 (∼ 564 pC/N) and piezoelectric strain coefficient d33* (∼ 493 pm/V) were obtained for PMINT 42/26/32-1La4Sr and PMINT 42/26/32-1La2Sr, respectively. This work highlights the enhanced piezoelectric and energy storage properties of ternary PMINT 42/26/32 RFE ceramics by co-doping La and Sr dopants.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.mssp.2023.107735
Perovskite nickelates (ReNiO3) belong to the family of strongly correlated materials, the electrical properties of which are extremely sensitive to external stimuli. Nevertheless, material synthesis of ReNiO3 is challenging due to the metastability of the Ni3+ valence state. Recent years have witnessed both the exciting development in applications of correlated perovskite nickelates in memory devices and neuromorphic systems and progress in their synthesis techniques. In this paper, we review the epitaxial and non-epitaxial growth of correlated nickelates and highlight the role of heterogeneous nucleation and oxygen pressure in the material synthesis of metastable ReNiO3. We further discuss recent breakthroughs in the application of correlated nickelates in advanced memory and the neuromorphic devices regarding their underlying mechanisms including electro-thermally driven and interfacial-charge driven insulator-metal transitions, and ionic defect mediated local Mott transitions.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.mssp.2023.107689
Homogeneous and large-scale Bi2O3 nanospheres (NSs) were successfully prepared using a one-step hydrothermal route. It is noticed that the Bi2O3 NSs were dominated by the spherical shape covered by convex bulges, where the average diameter ranged from 100 to 200 nm. After that, the Bi2O3 NSs were used to fabricate the ultraviolet photodetector (UVPD) with self-powered feature. After being illuminated with UV light of 365 nm, the response time of the Bi2O3 NSs UVPD can reach up to ∼26 ms, and the detectivity achieved 1.77 × 109 Jones, associated with on/off ratio of more than 103. The temporal stability after storage in air for 1 month and the long cycle stability of 100 cycles both confirmed the robust stability of Bi2O3 NSs, and the photocurrent can still reach 98.5% of the initial value for 100 cycles. Moreover, high-resolution image with Chinese characters of “Ha Gong Da” was well acquired under 365 nm light irradiation, which confirmed the fast light extraction capability and high dynamic range of the device. Furthermore, the detection mechanism of the Bi2O3 NSs UVPD was also discussed.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-22 , DOI:
10.1016/j.mssp.2023.107674
Mg3Sb2-based materials have attracted much attention during the past two decades for low and intermediate-temperature thermoelectric applications. Here, we synthesized n-type Mg3.2-xMnxSb1.97Te0.03 (0 ≤ x ≤ 0.05) using the standard grinding and sintering procedure. The XRD analysis confirms the hexagonal structure of Mn and Te co-substituted Mg3Sb2. The electrical transport properties of Te-doped Mg3Sb2 were higher than pure Mg3Sb2 and changed to n-type material. The electrical resistivity and Seebeck coefficient of Mg3.2-xMnxSb1.97 Te0.03 (0 ≤ x ≤ 0.05) were decreased with increasing Mn content. The carrier concentration of pure Mg3Sb2 was slightly increased while doping with Te and showed n-type nature. The carrier concentration was increased up to one order with increasing Mn content in the alloy. The Mg3.17Mn0.03Sb1.97Te0.03 alloy shows a higher power factor of 14.2 × 10−4 Wm−1K−2 at 573 K due to low electrical resistivity compared to other samples. Moreover, a low thermal conductivity was achieved for the Mg3.17Mn0.03Sb1.97Te0.03 alloys due to high phonon scattering at the disordered lattices of the samples. As a result, a high figure of merit of 0.69 was achieved for the n-type Mg3.17Mn0.03Sb1.97Te0.03 sample at 673 K. The experimental results illustrated that the Mn and Te co-substitution is a promising strategy to enhance the thermoelectric properties of Mg3Sb2.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-22 , DOI:
10.1016/j.mssp.2023.107671
Utilizing a substrate temperature of 600 °C, n-semiconducting iron disilicide (β-FeSi2)/p-silicon heterojunctions have been constructed with direct-current sputtering and a couple of facing FeSi2 targets. The impedance examination was carried out under a voltage ranging from −1 V to 1 V. Each complex impedance arch unveiled only one arc with its center beneath the real axis. Elevated voltage facilitates a reduction in the semicircle size. Based on the simulated equivalent circuit model, the heterojunctions possessed high parallel resistance and a constant phase element (CPE) at the grain boundary, raising the V. The CPE for the grain, grain boundary, and junction implied behavior close to the ideal capacitor. The dielectric loss tangent results indicated that the heterojunctions exhibited leakage behavior. From the alternating-current conductivity plots, the plateau and dispersion areas were revealed at low and high frequencies, respectively. The direct-current conductivity was 9.49 × 10−3 S cm−1 at −1 V and elevated to 8.87 × 10−2 S cm−1 at 1 V, due to the augmented charge carriers. Jonscher’s power law fitting exposed that the constructed heterojunction exhibited short-range hopping within the boundary of the neighborhood.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ENGINEERING, CHEMICAL 工程:化工4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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14.80 | 92 | Science Citation Index Science Citation Index Expanded | Not |
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